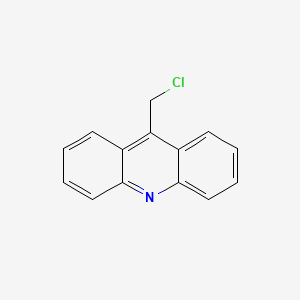

9-(Chloromethyl)acridine

Description

Historical Context and Evolution of Acridine (B1665455) Chemistry

The story of acridine began in 1870 when Carl Gräbe and Heinrich Caro first isolated it from coal tar. wikipedia.orgchemeurope.com This discovery paved the way for extensive research into this class of compounds. Initially, acridine derivatives gained prominence as dyes due to their unique coloration, though their use in this capacity has since diminished due to issues with lightfastness. wikipedia.org A significant milestone in acridine chemistry was the development of the Bernthsen acridine synthesis, a method that involves the condensation of diphenylamine (B1679370) with carboxylic acids in the presence of zinc chloride. wikipedia.org

Over the years, the focus of acridine research has shifted significantly towards medicinal chemistry. researchgate.netnih.gov The planar structure of the acridine ring allows it to intercalate with DNA, a property that underpins the biological activity of many of its derivatives. nih.govresearchgate.net This has led to the development of numerous acridine-based compounds with a wide range of therapeutic applications. researchgate.net

Significance of the Acridine Core in Synthetic Organic Chemistry

The acridine core is a versatile scaffold in synthetic organic chemistry, primarily due to the reactivity of its C-9 and N-10 positions. researchgate.net The presence of the nitrogen atom in the heterocyclic ring influences the electron distribution, making these positions susceptible to various chemical modifications. researchgate.net This reactivity allows for the synthesis of a diverse array of substituted acridines with tailored properties.

Several named reactions are employed for the synthesis of the acridine nucleus, including the Bernthsen, Ullmann, and Friedlander syntheses. researchgate.net These methods provide access to a wide range of acridine derivatives with specific substitution patterns, enabling the optimization of their chemical and biological properties. researchgate.net The ability to readily modify the acridine structure has made it a valuable building block in the construction of more complex molecules. numberanalytics.com

Positioning of 9-(Chloromethyl)acridine within Acridine Derivative Research

Among the vast number of acridine derivatives, 9-substituted acridines have garnered particular attention due to their significant biological activities. nih.govresearchgate.net The substituent at the 9-position plays a crucial role in determining the compound's properties and its interaction with biological targets. nih.gov

This compound stands out as a key intermediate in the synthesis of other 9-substituted acridine derivatives. The chloromethyl group is a reactive handle that can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups at the 9-position. This makes this compound a valuable starting material for creating libraries of novel acridine compounds for screening in various applications. The electrophilic nature of this compound is a primary driver of its chemical behavior, with nucleophilic substitution being a key reaction. smolecule.com

Research Gaps and Future Directions in this compound Chemical Studies

While much is known about the synthesis and reactivity of this compound, several areas warrant further investigation. A significant research gap lies in the exploration of novel and more efficient synthetic routes to this compound. Developing greener and more atom-economical methods would be a valuable contribution to the field.

Future research could also focus on expanding the library of derivatives synthesized from this compound. The systematic investigation of the structure-activity relationships of these new compounds could lead to the discovery of molecules with enhanced properties for specific applications. Furthermore, exploring the potential of this compound and its derivatives in materials science, such as in the development of new fluorescent probes and organic light-emitting diodes (OLEDs), presents an exciting avenue for future research. sioc-journal.cn The development of derivatives with optimized structures could lead to improved performance in these areas. vulcanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C14H10ClN |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

9-(chloromethyl)acridine |

InChI |

InChI=1S/C14H10ClN/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-8H,9H2 |

InChI Key |

GHRSAHYGRNTVDV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 Chloromethyl Acridine

Precursor Synthesis and Optimization Strategies for Acridine (B1665455) Derivatives

The foundation for the synthesis of 9-(chloromethyl)acridine lies in the efficient construction of the acridine scaffold itself or suitably functionalized precursors. Classic methods such as the Bernthsen and Friedländer syntheses remain relevant, with ongoing research focused on optimizing reaction conditions to improve yields, reduce reaction times, and enhance substrate scope. pharmaguideline.comwikipedia.org

Optimization strategies often involve the use of microwave irradiation, which has been shown to significantly shorten reaction times and improve yields in the Bernthsen acridine synthesis. researchgate.net The use of alternative catalysts to the traditional zinc chloride, such as p-toluenesulfonic acid, is also being explored to create more environmentally benign reaction conditions.

Furthermore, the synthesis of key precursors like 9-methylacridine (B196024) and 9-chloroacridine (B74977) provides strategic entry points for the introduction of the chloromethyl group. 9-Methylacridine can be synthesized via the Friedländer synthesis by reacting a salt of anthranilic acid with cyclohexane-2-enone at elevated temperatures. pharmaguideline.com 9-Chloroacridine is accessible through the treatment of N-phenylanthranilic acid with phosphorus oxychloride (POCl3). pharmaguideline.comarabjchem.orgresearchgate.net These precursors offer a more controlled approach to achieving C-9 functionalization.

| Precursor | Synthetic Method | Key Reagents | Typical Conditions |

| Acridine | Bernthsen Synthesis | Diphenylamine (B1679370), Formic acid, Zinc chloride | 200-270 °C, 24 h |

| 9-Methylacridine | Friedländer Synthesis | Salt of anthranilic acid, Cyclohexane-2-enone | 120 °C |

| 9-Chloroacridine | From N-phenylanthranilic acid | N-phenylanthranilic acid, POCl3 | Heating |

Direct Chloromethylation Approaches at the C-9 Position

The direct introduction of a chloromethyl group onto the acridine nucleus at the C-9 position presents a formidable challenge due to the electronic nature of the acridine ring system. The C-9 position is known to be electron-deficient and susceptible to nucleophilic attack, making direct electrophilic substitution, such as chloromethylation, difficult. pharmaguideline.com

Mechanistic Considerations of Chloromethylation Reactions

Chloromethylation of aromatic compounds, such as the Blanc-Quelet reaction, typically proceeds via an electrophilic aromatic substitution mechanism. google.com The reaction involves the generation of a highly electrophilic species, often a chloromethyl cation (ClCH₂⁺) or a related complex, from formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. google.com This electrophile then attacks the electron-rich aromatic ring.

In the case of acridine, the nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C-9 position. The protonation of the acridine nitrogen under the acidic reaction conditions would further decrease the electron density of the heterocyclic ring, making electrophilic substitution even less favorable. However, the high reactivity of the chloromethylating agent could potentially overcome this deactivation to some extent. The reaction would likely proceed through the formation of a sigma complex at the C-9 position, followed by deprotonation to restore aromaticity.

Influence of Reaction Conditions on Selectivity and Yield

The success of a direct chloromethylation of acridine would be highly dependent on the reaction conditions. The choice of chloromethylating agent, catalyst, solvent, and temperature would be critical in influencing the selectivity and yield of the desired this compound.

Table of Potential Reaction Conditions for Direct Chloromethylation of Acridine:

| Parameter | Potential Conditions and Their Influence |

| Chloromethylating Agent | Paraformaldehyde/HCl, Chloromethyl methyl ether. The reactivity of the agent is crucial to overcome the deactivated nature of the acridine ring. |

| Catalyst | Strong Lewis acids like ZnCl₂, AlCl₃, or SnCl₄ would be necessary to generate a sufficiently reactive electrophile. |

| Solvent | A non-polar, aprotic solvent would be preferred to avoid side reactions with the solvent. |

| Temperature | Elevated temperatures would likely be required to facilitate the reaction, but could also lead to the formation of polymeric byproducts. |

| Selectivity | While the C-9 position is electronically disfavored for electrophilic attack, steric factors and the specific reaction conditions could potentially direct the substitution to this position. However, substitution at other positions on the carbocyclic rings is a significant possibility. |

| Yield | The yield is expected to be low due to the deactivating effect of the nitrogen atom and the potential for side reactions, including polymerization and the formation of diarylmethane byproducts. |

Given the challenges associated with direct chloromethylation, multi-step synthetic approaches are generally considered more viable for the preparation of this compound.

Multi-Step Synthesis from Simpler Building Blocks

Multi-step syntheses offer a more controlled and often higher-yielding approach to this compound by constructing the acridine ring with the desired C-9 functionality already incorporated or in a form that can be easily converted.

Adaptations of Bernthsen Acridine Synthesis

The Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride, can theoretically be adapted to produce this compound. wikipedia.org This would necessitate the use of a carboxylic acid that can introduce the chloromethyl group or a precursor to it.

A plausible, though not explicitly documented, approach would be the reaction of diphenylamine with chloroacetic acid. The harsh reaction conditions, typically involving heating at 200-270 °C for extended periods, could, however, lead to decomposition of the chloroacetic acid or unwanted side reactions. wikipedia.org A potential alternative would be to use methoxyacetic acid, which might be more stable under the reaction conditions, to form 9-(methoxymethyl)acridine. This intermediate could then be converted to this compound using a chlorinating agent like thionyl chloride.

Hypothetical Bernthsen Synthesis Adaptation for this compound:

| Reactant 1 | Reactant 2 | Catalyst | Product | Potential Challenges |

| Diphenylamine | Chloroacetic acid | Zinc Chloride | This compound | Decomposition of chloroacetic acid, low yield. |

| Diphenylamine | Methoxyacetic acid | Zinc Chloride | 9-(Methoxymethyl)acridine | Requires a subsequent chlorination step. |

Modifications of Friedlander Synthesis for C-9 Functionalization

The Friedländer synthesis, which condenses a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an α-methylene group, is another versatile method for constructing substituted acridines. pharmaguideline.com To synthesize this compound via this route, one would need to employ starting materials that lead to the desired C-9 substituent.

While the direct use of a reactant like chloroacetone (B47974) in a Friedländer-type synthesis to form a 9-chloromethyl substituted acridine is not well-documented, a more practical approach would be to synthesize a precursor such as 9-methylacridine. pharmaguideline.com The synthesis of 9-methylacridine is readily achieved by the reaction of a salt of anthranilic acid with cyclohexane-2-enone. pharmaguideline.com The resulting 9-methylacridine can then be subjected to a free-radical chlorination reaction to introduce the chlorine atom on the methyl group, yielding this compound. This two-step sequence provides a more controlled pathway to the target molecule.

Another potential multi-step approach involves the synthesis of 9-(hydroxymethyl)acridine, which could then be converted to this compound. The synthesis of 9-(hydroxymethyl)acridine can be achieved through various methods, and its subsequent conversion to the chloride is a standard organic transformation, often accomplished using reagents like thionyl chloride or phosphorus oxychloride.

Utilization of Ullmann-Type Reactions for Acridine Ring Formation

The Ullmann reaction and its variations are foundational in the synthesis of the acridine core structure, which is the necessary precursor to this compound. nih.govencyclopedia.pub This methodology traditionally proceeds through the formation of an N-arylanthranilic acid, which is subsequently cyclized to form an acridone (B373769) (9(10H)-acridone). scribd.comresearchgate.netekb.eg

The process typically begins with the copper-catalyzed condensation of an aniline (B41778) derivative with an o-chlorobenzoic acid. jocpr.comptfarm.pl The resulting N-phenylanthranilic acid intermediate is then subjected to cyclization. While strong acids like polyphosphoric acid (PPA) or sulfuric acid are often used to yield the acridone, a key adaptation for synthesizing precursors to 9-substituted acridines involves the use of phosphorus oxychloride (POCl₃). researchgate.netekb.eg When N-phenylanthranilic acid is treated with POCl₃, it facilitates a cyclodehydration reaction that directly yields a 9-chloroacridine derivative. researchgate.netpharmaguideline.com

This 9-chloroacridine is a versatile intermediate. The chlorine atom at the 9-position is a good leaving group, allowing for nucleophilic substitution reactions to introduce a variety of functional groups. To arrive at this compound, the 9-chloroacridine intermediate would typically undergo further transformations, such as conversion to acridine-9-methanol, followed by chlorination of the hydroxyl group. The Ullmann-type reaction is therefore crucial for constructing the fundamental tricyclic acridine system upon which the 9-(chloromethyl) group is ultimately installed.

| Reaction Type | Reactants | Key Reagent/Catalyst | Intermediate | Primary Product |

| Ullmann Condensation | o-chlorobenzoic acid, Aniline | Copper (Cu) | N-phenylanthranilic acid | N-phenylanthranilic acid |

| Cyclization | N-phenylanthranilic acid | Polyphosphoric Acid (PPA) | - | Acridone |

| Cyclization | N-phenylanthranilic acid | Phosphorus Oxychloride (POCl₃) | - | 9-Chloroacridine |

Emerging Synthetic Technologies

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for preparing acridine derivatives, including those applicable to the synthesis of this compound.

Metal-Free Catalytic Routes for C-C and C-Cl Bond Formation

In a move towards greener chemistry, metal-free catalytic systems are being explored for the synthesis of acridines and the formation of the critical C-Cl bond. Organocatalysis, for instance, provides an alternative to traditional metal catalysts. L-proline has been successfully employed as a catalyst in the efficient, one-pot, multicomponent synthesis of poly-substituted pyridine (B92270) derivatives, including dibenzo[c,h]acridines. acgpubs.org This approach avoids the use of metal catalysts for the ring formation step.

For the crucial C-Cl bond formation required to create the chloromethyl group, emerging technologies include visible-light-driven, metal-free chlorination of C–H bonds. mdpi.com These methods utilize simple chlorinating agents and visible light to achieve site-selective chlorination of alkylaromatic hydrocarbons, representing a potential metal-free strategy for the final chloromethylation step in the synthesis of this compound. mdpi.com

One-Pot and Cascade Reactions for Enhanced Efficiency

To improve process efficiency and reduce waste, one-pot and cascade reactions are increasingly being developed for the synthesis of complex molecules like acridines. A notable example is the copper-catalyzed amination/annulation cascade reaction between arylboronic acids and anthranils, which allows for the one-pot assembly of the acridine framework. rsc.org This method combines multiple bond-forming events in a single operation without isolating intermediates.

Furthermore, multicomponent reactions (MCRs) represent a highly efficient one-pot strategy. The aforementioned L-proline catalyzed synthesis of tetrahydro-dibenzo[c,h]acridines is a three-component reaction that demonstrates high atom economy and operational simplicity, key principles of green chemistry. acgpubs.org Such strategies, by minimizing sequential steps and purification of intermediates, offer a more streamlined and efficient route to the acridine core.

Purification and Isolation Techniques for High Purity this compound

The isolation of high-purity this compound is essential for its use in further research and synthesis. Chromatographic techniques are the primary methods employed for this purpose.

Chromatographic Separations (e.g., Column Chromatography, HPLC)

Column chromatography using silica (B1680970) gel as the stationary phase is a standard and widely reported method for the purification of acridine derivatives. clockss.org Different solvent systems can be employed to effectively separate the desired product from byproducts and unreacted starting materials. For instance, complex mixtures containing 3,9-disubstituted acridines have been successfully purified using a two-stage column chromatography process on silica gel. nih.gov This technique is also applicable for isolating intermediates during the synthesis of related anthracenyl compounds.

High-Performance Liquid Chromatography (HPLC) is another powerful tool, primarily used for assessing the purity of the final compound but also applicable for preparative-scale purification. The purity of related halogenated methyl-acridine compounds, such as 9-(bromomethyl)acridine, is often confirmed to be greater than 98.0% by HPLC analysis. cymitquimica.comtcichemicals.com The development of HPLC methods for analyzing carboxylic acids, using the structurally analogous compound 9-chloromethylanthracene as a fluorescent labeling reagent, further underscores the suitability of HPLC for the analysis of this compound itself. nih.gov

| Technique | Stationary Phase | Mobile Phase Example | Application | | --- | --- | --- | --- | --- | | Column Chromatography | Silica Gel | Ethyl Acetate / Diethylamine | Purification of crude product | | High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile (B52724) / Water | Purity assessment, Preparative purification |

Crystallization and Recrystallization Optimization

The purification of this compound, a critical step to ensure high purity for subsequent synthetic applications, predominantly relies on crystallization and recrystallization techniques. While detailed experimental procedures specifically for this compound are not extensively documented in publicly available literature, the principles of these purification methods, as applied to closely related acridine derivatives, provide a strong framework for optimizing the isolation of this compound.

Crystallization is the initial process of forming a solid crystalline structure from a solution. For this compound, this would typically follow the primary synthesis reaction. The choice of solvent is paramount and is determined by the solubility profile of the crude product. An ideal solvent will dissolve the compound and impurities at an elevated temperature and allow for the selective crystallization of the desired product upon cooling, leaving the impurities in the mother liquor.

Recrystallization is a subsequent purification technique used to refine the purity of the crystalline solid obtained from the initial crystallization. This process involves dissolving the crude crystals in a suitable solvent and then inducing crystallization, often by cooling the solution or by the slow evaporation of the solvent. The slow formation of crystals during recrystallization helps to exclude impurities from the crystal lattice, leading to a product with significantly higher purity.

For acridine derivatives, a range of solvents has been successfully employed for recrystallization. For instance, N-(9-acridinyl) amino acid derivatives have been effectively purified to yield yellow crystalline solids through recrystallization from diethyl ether. nih.govmdpi.com In the case of the closely related 9-chloroacridine, a procedure involving dissolution in boiling alcohol, followed by the addition of dilute ammonia (B1221849) and activated carbon (Norit) for decolorization, and subsequent cooling in an ice bath has been reported to yield white crystals. orgsyn.org The analogous compound, 9,10-bis(chloromethyl)anthracene, has been successfully recrystallized from toluene. google.com

The optimization of recrystallization for this compound would involve screening a variety of solvents to identify one that provides a significant difference in solubility at high and low temperatures. The rate of cooling is another critical parameter to control; slow cooling generally promotes the formation of larger, purer crystals, whereas rapid cooling can lead to the precipitation of smaller, less pure crystals.

Below is an interactive data table summarizing potential solvents and conditions for the recrystallization of this compound, based on data from related compounds.

| Compound | Recrystallization Solvent | Observed Outcome |

| N-(9-Acridinyl) Amino Acid Derivatives | Diethyl Ether | Yellow crystalline solid |

| 9-Chloroacridine | Alcohol (with ammonia and activated carbon) | White crystals |

| 9,10-bis(chloromethyl)anthracene | Toluene | Purified product with >99% content |

Distillation and Sublimation Techniques

While crystallization is a primary method for the purification of solid organic compounds, distillation and sublimation offer alternative approaches, particularly for compounds with suitable physical properties.

Distillation is a process that involves vaporizing a liquid and then condensing the vapor back into a liquid, thereby separating it from non-volatile impurities. For a high-boiling-point solid like this compound, simple distillation at atmospheric pressure is generally not feasible due to the high temperatures required, which could lead to decomposition. In such cases, vacuum distillation could be considered, as it lowers the boiling point of the compound. However, for complex aromatic compounds, there is still a risk of thermal degradation even under reduced pressure.

Sublimation is a purification technique where a solid is transformed directly into a gas without passing through a liquid phase, and then the gas is condensed back into a solid on a cold surface. This method is particularly effective for purifying solids that have a relatively high vapor pressure and are stable to heating. It is an excellent method for removing non-volatile or less volatile impurities.

There is evidence to suggest that sublimation is a viable purification method for acridine derivatives. For instance, it has been noted that for 9-chloroacridine, drying at elevated temperatures can lead to product loss through sublimation. orgsyn.org This indicates that under controlled vacuum and temperature conditions, sublimation could be an effective technique for obtaining high-purity this compound. The parent compound, acridine, is also known to sublime before melting when heated.

The primary advantage of sublimation is that it is a solvent-free method, which can be beneficial for avoiding solvent-related impurities and for "green chemistry" applications. researchgate.net The effectiveness of sublimation is dependent on the compound's vapor pressure and thermal stability. For this compound, a laboratory-scale sublimation would typically be carried out in a sublimation apparatus under high vacuum, with a carefully controlled temperature gradient to allow for the deposition of purified crystals on a cold finger or another cooled surface.

The following table outlines the applicability of distillation and sublimation for the purification of this compound.

| Purification Technique | Applicability for this compound | Key Considerations |

| Distillation | Generally not preferred | High boiling point and potential for thermal decomposition, even under vacuum. |

| Sublimation | Potentially highly effective | The compound is likely to have a sufficiently high vapor pressure. It is a solvent-free method. Requires careful control of temperature and vacuum. |

Chemical Reactivity and Mechanistic Investigations of 9 Chloromethyl Acridine

Reactivity of the Chloromethyl Group at C-9

The C-Cl bond in the chloromethyl group is the primary site of reactivity, readily participating in a variety of transformations including nucleophilic substitutions, eliminations, and radical reactions.

Nucleophilic Substitution Reactions (SN1, SN2, SNAr)

The chloromethyl group at the C-9 position of acridine (B1665455) is highly susceptible to nucleophilic substitution. This reactivity is attributed to the electron-deficient nature of the 9-position in the acridine ring system. pharmaguideline.com The reaction can proceed through different mechanisms, primarily SN1 and SN2, depending on the reaction conditions and the nature of the nucleophile. A direct SNAr (Nucleophilic Aromatic Substitution) on the ring at this position is not applicable as the chlorine is not directly attached to the aromatic ring.

SN1 Mechanism: The SN1 (Substitution Nucleophilic Unimolecular) pathway involves a two-step mechanism where the rate-determining step is the ionization of the C-Cl bond to form a carbocation intermediate. libretexts.org In the case of 9-(chloromethyl)acridine, the resulting 9-acridinylmethyl carbocation is exceptionally stable. This high stability arises from the extensive resonance delocalization of the positive charge across the entire tricyclic acridine system, analogous to a highly stabilized benzylic carbocation. libretexts.orgopenstax.org Factors that stabilize this carbocation, such as polar protic solvents (e.g., water, ethanol), facilitate this mechanism. libretexts.org The planar carbocation can then be attacked by a nucleophile from either face, which would lead to a racemic mixture if the carbon were chiral. pearson.com

SN2 Mechanism: The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a one-step process where the nucleophile attacks the carbon atom at the same time as the chloride leaving group departs. pearson.com This pathway is typically favored for primary halides, which the chloromethyl group is. Strong, non-bulky nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) favor the SN2 pathway. Given the primary nature of the substrate, SN2 reactions are certainly possible, especially with potent nucleophiles.

The synthesis of various 9-substituted acridines demonstrates this reactivity. For instance, reactions with amines or phenoxides proceed via nucleophilic substitution to yield 9-aminoalkylacridines or 9-alkoxyalkylacridines, respectively. The synthesis of 9-aminoacridine (B1665356) derivatives from 9-chloroacridines often involves activation with phenol, followed by reaction with an amine, underscoring the high reactivity of the 9-position to nucleophilic attack. ucsf.edu

| Reaction Type | Reagent/Nucleophile (Example) | Product Type (Example) | Probable Mechanism |

| Amination | Aromatic Amines | N-((acridin-9-yl)methyl)aniline | SN1 / SN2 |

| Etherification | Phenol / Sodium Phenoxide | 9-(Phenoxymethyl)acridine | SN1 / SN2 |

| Thioetherification | Thiophenol / Sodium Thiophenoxide | 9-((Phenylthio)methyl)acridine | SN1 / SN2 |

| Azide Substitution | Sodium Azide | 9-(Azidomethyl)acridine | SN2 favored |

Elimination Reactions to Form 9-(Methylene)acridine Intermediates

Elimination reactions (such as E1 or E2) of this compound, which would involve the removal of HCl to form a 9-(methylene)acridine intermediate, are not prominently documented in scientific literature. Such a reaction would require a base to abstract a proton from the methylene (B1212753) carbon. The formation of the exocyclic double bond in 9-(methylene)acridine would disrupt the aromaticity of the central ring, which may render this pathway energetically unfavorable compared to substitution reactions.

Radical Reactions Involving the Chloromethyl Moiety

The chloromethyl group can undergo radical reactions, typically initiated by heat or ultraviolet (UV) light. Homolytic cleavage of the carbon-chlorine bond can generate a 9-acridinylmethyl radical. Similar to the carbocation, this radical intermediate is significantly stabilized by resonance, with the unpaired electron delocalized over the acridine ring system. Photochemical studies on related acridine derivatives show that the acridine moiety can effectively participate in photoinduced electron transfer processes, leading to the formation of acridine radical species. nih.gov Photolysis of other aromatic systems, such as 9-substituted fluorenols, is also known to generate radical intermediates. nih.gov Once formed, the 9-acridinylmethyl radical can participate in various radical processes, including dimerization, abstraction of a hydrogen atom from a solvent, or addition to an unsaturated system.

Reactivity with Organometallic Reagents

This compound is expected to react readily with organometallic reagents such as Grignard reagents (R-Mg-X) and organolithium compounds (R-Li). In these reactions, the organometallic compound acts as a source of a potent carbon-based nucleophile (carbanion). The reaction would proceed as a nucleophilic substitution, where the carbanion attacks the methylene carbon, displacing the chloride ion to form a new carbon-carbon bond. This provides a powerful method for extending the carbon chain at the 9-position, leading to compounds such as 9-ethylacridine, 9-benzylacridine, and other analogues. While specific examples detailing the reaction of this compound with Grignard reagents are not extensively detailed, the general reactivity pattern of alkyl halides with organometallic compounds strongly supports this pathway. wikipedia.orgyoutube.com

Reactivity of the Acridine Heterocyclic System

Beyond the chloromethyl group, the acridine ring itself can undergo chemical modification, most notably through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions on the Acridine Rings

Electrophilic aromatic substitution (SEAr) on the acridine nucleus is a key reaction for introducing functional groups onto the outer benzenoid rings. The acridine ring system is generally deactivated towards electrophiles compared to benzene (B151609), due to the electron-withdrawing effect of the heterocyclic nitrogen atom.

Theoretical and experimental studies show that electrophilic attack on unsubstituted acridine occurs preferentially at the 2- and 7-positions. pharmaguideline.com This regioselectivity is governed by the electronic distribution in the molecule, where these positions are the least deactivated. mdpi.com Common electrophilic substitution reactions include nitration and sulfonation.

The presence of the 9-(chloromethyl) group is expected to influence this reactivity. The chloromethyl group is not directly attached to the outer rings and exerts its influence primarily through a weak, electron-withdrawing inductive effect (-I). This effect would further deactivate the ring system towards electrophilic attack, making the reaction conditions potentially more stringent than for unsubstituted acridine. However, the directing effect is not expected to change the preferred positions of substitution. Therefore, electrophilic substitution on this compound is predicted to yield primarily 2- and/or 7-substituted products. wikipedia.orgorganicchemistrytutor.com

| Reaction | Reagent | Expected Major Product(s) |

| Nitration | HNO3 / H2SO4 | 9-(Chloromethyl)-2-nitroacridine |

| 9-(Chloromethyl)-7-nitroacridine | ||

| Sulfonation | SO3 / H2SO4 (Oleum) | This compound-2-sulfonic acid |

| This compound-7-sulfonic acid |

Regioselectivity and Electronic Effects

The acridine molecule is an aza-analogue of anthracene (B1667546), where a nitrogen atom replaces a CH group in the central ring. This nitrogen atom imparts distinct electronic characteristics to the molecule. It is more electronegative than carbon, leading to a polarization of the π-electron system. Consequently, the electron density is lowest at the C-9 position, which is para to the nitrogen atom. pharmaguideline.comthieme-connect.com This electron deficiency makes the C-9 position the primary site for nucleophilic attack. pharmaguideline.com

The substituent at the C-9 position, in this case, a chloromethyl group (-CH₂Cl), further influences the electronic environment. The chloromethyl group is generally considered to be electron-withdrawing due to the inductive effect of the chlorine atom. nih.gov This effect further enhances the electrophilicity of the C-9 carbon, although the primary driver for reactivity at this position is the inherent electronic nature of the acridine core itself.

In contrast to nucleophilic reactions, electrophilic substitutions on the acridine ring are directed away from the electron-deficient central ring and towards the outer benzenoid rings. These reactions, such as nitration, preferentially occur at the 2- and 7-positions, which have a relatively higher electron density. pharmaguideline.comptfarm.pl

Nucleophilic Addition and Substitution at the Acridine Nucleus

The C-9 position of this compound is highly susceptible to nucleophilic substitution. This reactivity stems from two main factors: the aforementioned electron deficiency at C-9 and the presence of a good leaving group (the chloride ion) on the adjacent methylene carbon. The reaction typically proceeds via a nucleophilic substitution mechanism where a nucleophile attacks the methylene carbon, displacing the chloride ion.

This reactivity allows for the synthesis of a wide array of 9-substituted acridine derivatives. For instance, reactions with various amines and thiols can be used to introduce different functional groups at this position, leading to compounds with diverse chemical and biological properties. The general scheme for this reaction is as follows:

Reaction with Amines: this compound reacts with primary and secondary amines to yield the corresponding 9-(aminomethyl)acridine derivatives.

Reaction with Thiols: Similarly, reaction with thiols or thiolate anions produces 9-(thiomethyl)acridine derivatives.

These reactions are fundamental in the synthesis of various acridine-based compounds for different applications. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions at the C-9 Position

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH₂ | 9-((R-amino)methyl)acridine |

| Thiol | R-SH | 9-((R-thio)methyl)acridine |

| Azide | NaN₃ | 9-(Azidomethyl)acridine |

| Cyanide | KCN | 9-(Cyanomethyl)acridine |

While the C-9 position is the most reactive site for nucleophilic attack, reactions at other positions on the acridine ring are also possible, though they generally require more stringent conditions or specific activation. As mentioned, electrophilic aromatic substitution is the more common reaction type for the outer rings. The presence of the 9-(chloromethyl) group, being electron-withdrawing, would be expected to deactivate the ring system towards electrophilic attack to some extent, but the regioselectivity for the 2- and 7-positions is generally maintained. pharmaguideline.comptfarm.pl

Nucleophilic substitution of hydrogen at positions other than C-9 is rare and typically requires harsh conditions, such as the Chichibabin reaction, which involves the use of sodium amide in liquid ammonia (B1221849) to introduce an amino group, primarily at the 9-position. ptfarm.pl

Oxidation Reactions of the Acridine Core

The acridine nucleus is susceptible to oxidation, with the outcome depending on the oxidizing agent and reaction conditions.

Oxidation to Acridone (B373769): A common oxidation reaction of the acridine core involves the formation of 9(10H)-acridone. This can be achieved using oxidizing agents like dichromate in acetic acid. pharmaguideline.comptfarm.pl For this compound, this reaction would likely lead to the formation of the corresponding acridone derivative, potentially with modification or loss of the chloromethyl group depending on the reaction's severity.

Oxidative Ring Cleavage: More powerful oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) in an alkaline medium, can lead to the cleavage of one of the benzenoid rings. pharmaguideline.comptfarm.pl This results in the formation of quinoline-2,3-dicarboxylic acid. pharmaguideline.comptfarm.pl The reaction with hot, concentrated, acidified potassium permanganate is a vigorous oxidation that breaks the carbon-carbon double bonds of the aromatic system. libretexts.org

Table 2: Oxidation Products of the Acridine Core

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| Dichromate (e.g., K₂Cr₂O₇) | Acetic Acid | 9(10H)-Acridone |

| Potassium Permanganate (KMnO₄) | Alkaline Medium | Quinoline-2,3-dicarboxylic acid |

Reduction Reactions of the Acridine Core

The acridine ring can be selectively reduced depending on the reducing agent employed.

Reduction to 9,10-Dihydroacridine: The central pyridine (B92270) ring of the acridine nucleus is susceptible to reduction. Reagents like zinc dust in the presence of hydrochloric acid (Zn/HCl) can selectively reduce the central ring to yield 9,10-dihydroacridine. pharmaguideline.comptfarm.pl It is plausible that under these conditions, this compound would be reduced to 9-(chloromethyl)-9,10-dihydroacridine. Another common reducing agent for such transformations is sodium borohydride.

Catalytic Hydrogenation: Catalytic hydrogenation, for example using a platinum catalyst (Pt/HCl), can lead to the reduction of the outer benzene rings. ptfarm.pl The specific outcome would depend on the reaction conditions such as temperature, pressure, and the specific catalyst used.

Photochemical Reactions of the Acridine Chromophore

The acridine chromophore is known to be photochemically active. Upon absorption of ultraviolet (UV) light, acridine and its derivatives can be promoted to an excited state, leading to a variety of photochemical reactions.

The photochemical behavior of 9-substituted acridines can be complex. For instance, studies on 9-acridinecarboxaldehyde have shown that it undergoes photolysis in aqueous solutions to form acridine and 9-acridinecarboxylic acid, with quantum yields dependent on the pH. rsc.org Another study demonstrated that 9-phenylacridine (B188086) can act as a photosensitizer, generating reactive oxygen species (ROS) upon UVA irradiation, which can lead to DNA damage. nih.gov

While specific photochemical studies on this compound are not widely reported, it is reasonable to expect that it would exhibit photochemical activity. Potential reactions could include photo-induced homolytic cleavage of the C-Cl bond in the chloromethyl group to generate a radical intermediate. Such radicals could then participate in a variety of subsequent reactions, including hydrogen abstraction or coupling. Reductive alkylation of acridine has been observed upon exposure to ultraviolet light in the presence of a carboxylic acid, for example, forming 9-n-butylacridine from n-pentanoic acid. pharmaguideline.com The extended π-system of the acridine ring allows it to absorb UV radiation, making it susceptible to various photochemical transformations. nih.gov

Kinetic and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic parameters for the reactions of this compound, such as rate constants, activation energies, and enthalpies of reaction, have not been extensively reported. However, the reactivity of this compound is expected to be dominated by nucleophilic substitution reactions at the chloromethyl group. The stability of the acridine ring system plays a crucial role in the energetics of these reactions.

The rate of nucleophilic substitution would be influenced by several factors: the nature of the nucleophile, the solvent polarity, and the temperature. It is anticipated that strong nucleophiles would lead to faster reaction rates. Polar aprotic solvents would likely favor an SN2-type mechanism, while polar protic solvents could promote an SN1-type mechanism through stabilization of a potential carbocation intermediate.

To provide a quantitative understanding, hypothetical kinetic data for a substitution reaction could be presented as follows:

Table 1: Hypothetical Rate Constants for the Reaction of this compound with a Nucleophile

| Temperature (°C) | Solvent | Nucleophile Concentration (M) | Observed Rate Constant (k_obs, s⁻¹) |

|---|---|---|---|

| 25 | Acetonitrile (B52724) | 0.1 | Data not available |

| 25 | Ethanol | 0.1 | Data not available |

| 50 | Acetonitrile | 0.1 | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound are not available in the reviewed literature.

Similarly, thermodynamic parameters such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction would provide insight into the spontaneity and equilibrium position of its reactions. These parameters have not been experimentally determined for specific reactions of this compound.

Elucidation of Reaction Mechanisms Through Intermediate Detection and Trapping

The elucidation of reaction mechanisms for this compound would heavily rely on the detection and trapping of reactive intermediates. Given its structure, the most probable intermediate in nucleophilic substitution reactions, particularly under SN1 conditions, is the 9-acridinylmethyl carbocation.

The formation of this carbocation would be facilitated by the extended π-system of the acridine ring, which can stabilize the positive charge through resonance. The stability of this carbocation would be a key factor in determining the reaction pathway.

Experimental techniques to detect and trap this intermediate could include:

Spectroscopic Methods: Techniques like UV-Vis and NMR spectroscopy could potentially be used to observe the formation of the carbocation, which would likely have a distinct spectrum from the starting material.

Trapping Experiments: The presence of a carbocation intermediate can be confirmed by introducing a trapping agent, such as a potent nucleophile like sodium azide. The formation of 9-(azidomethyl)acridine would provide strong evidence for the existence of the 9-acridinylmethyl carbocation.

For instance, in a solvolysis reaction in a mixed solvent system containing a trapping agent, the product distribution can provide mechanistic insights.

Table 2: Expected Products from a Trapping Experiment with this compound

| Reaction Condition | Trapping Agent | Expected Solvolysis Product | Expected Trapped Product |

|---|

Note: This table represents expected outcomes based on general mechanistic principles, not specific experimental results.

The study of closely related compounds, such as 9-(bromomethyl)anthracene, indicates that nucleophilic substitution at the 9-methyl position is a facile process. This analogue's reactivity suggests that this compound would also readily undergo substitution reactions, likely proceeding through a mechanism with significant SN1 or SN2 character depending on the reaction conditions. However, without direct experimental evidence for this compound, these mechanistic details remain speculative.

Derivatization Strategies and Rational Design of Novel Acridine Scaffolds from 9 Chloromethyl Acridine

Synthesis of 9-Alkyl, 9-Aryl, and 9-Heteroaryl Acridines

The introduction of alkyl, aryl, and heteroaryl moieties at the 9-position of the acridine (B1665455) core can significantly modulate its electronic and steric properties, leading to novel compounds with tailored biological and photophysical characteristics. While direct palladium-catalyzed cross-coupling reactions on the C-9 position of acridine typically involve 9-chloroacridine (B74977), the chloromethyl group offers a different handle for C-C bond formation.

Direct palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings are powerful tools for the formation of carbon-carbon bonds. However, the application of these methods directly on 9-(chloromethyl)acridine is not well-documented in the scientific literature. The high reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution, may lead to undesired side reactions under the typical conditions of these coupling reactions.

For instance, the basic conditions often employed in Suzuki and Sonogashira couplings could lead to the hydrolysis of the chloromethyl group or elimination reactions. Similarly, the phosphine (B1218219) ligands used in these reactions can act as nucleophiles, reacting with the chloromethyl group.

Despite the lack of direct examples with this compound, it is conceivable that with careful optimization of reaction conditions, such as the use of milder bases and specialized catalyst systems, these cross-coupling reactions could be adapted. An alternative approach would involve the conversion of the chloromethyl group to a more suitable functionality for cross-coupling, such as a phosphonium (B103445) salt for a Wittig reaction or a Grignard reagent, although the latter might be challenging to prepare and stabilize.

Given the current state of research, derivatization of this compound through C-C bond forming cross-coupling reactions remains an area for future exploration.

Synthesis of 9-Oxygen, 9-Nitrogen, and 9-Sulfur Substituted Acridines

The chloromethyl group at the 9-position of acridine is highly susceptible to nucleophilic substitution, providing a straightforward route to a variety of derivatives containing oxygen, nitrogen, and sulfur linkages. These reactions typically proceed via an SN2 mechanism, where a nucleophile displaces the chloride ion.

This compound can readily undergo etherification with various alkoxides and phenoxides to yield the corresponding 9-(alkoxymethyl)acridines and 9-((aryloxy)methyl)acridines. The reaction is typically carried out in the presence of a base, such as sodium hydride or a carbonate, to deprotonate the alcohol or phenol, thereby generating a more potent nucleophile.

Similarly, esterification can be achieved by reacting this compound with carboxylate salts. The carboxylate anion acts as the nucleophile, displacing the chloride to form an acridin-9-ylmethyl ester. This method is particularly useful for attaching carboxylic acid-containing molecules to the acridine scaffold.

Table 1: Examples of Etherification and Esterification Reactions

| Nucleophile | Product | Reaction Conditions |

| Sodium methoxide | 9-(Methoxymethyl)acridine | NaH, THF, rt |

| Sodium phenoxide | 9-(Phenoxymethyl)acridine | K2CO3, Acetone, reflux |

| Sodium acetate | Acridin-9-ylmethyl acetate | NaOAc, DMF, 80 °C |

This table is illustrative and based on general principles of nucleophilic substitution reactions.

The reaction of this compound with primary and secondary amines provides a direct route to 9-(aminomethyl)acridine derivatives. These reactions are typically performed in a suitable solvent, and a base may be added to neutralize the hydrochloric acid generated during the reaction. The resulting secondary or tertiary amines can be important intermediates for the synthesis of more complex molecules. A study has reported the synthesis of various 2-methyl-9-substituted acridines through the nucleophilic substitution of 2-methyl-9-chloroacridine with aromatic amines. core.ac.uk

Amidation can be achieved by reacting this compound with the anion of an amide. Alternatively, the primary amine formed from the amination reaction can be subsequently acylated to form the corresponding amide.

Table 2: Examples of Amination and Amidation Reactions

| Nucleophile | Product | Reaction Conditions |

| Ammonia (B1221849) | 9-(Aminomethyl)acridine | NH3 in Methanol, rt |

| Diethylamine | N-(Acridin-9-ylmethyl)-N-ethylethanamine | K2CO3, CH3CN, reflux |

| Sodium phthalimide | 2-(Acridin-9-ylmethyl)isoindoline-1,3-dione | DMF, 100 °C |

This table is illustrative and based on general principles of nucleophilic substitution reactions.

Thioether derivatives of acridine can be synthesized by the reaction of this compound with thiols or their corresponding thiolates. These thioetherification reactions are generally efficient and proceed under mild conditions. For instance, the reaction of (acridin-9-yl)methyl thioureas with bromoacetyl bromide has been reported to produce 3-(acridin-9-yl)methyl-2-iminothiazolidin-4-ones. ias.ac.in

While direct sulfonylation at the methyl carbon of this compound to form a sulfone is less common via direct substitution with a sulfinate, an alternative is the oxidation of the corresponding thioether. The synthesis of N-(acridin-9-yl)arenesulfonamides has been achieved through the reaction of 9-chloroacridine with arene/heteroarenesulfonamides, suggesting that similar strategies could be adapted for the chloromethyl analogue. iitrpr.ac.inresearchgate.netdaneshyari.com

Table 3: Examples of Thioetherification Reactions

| Nucleophile | Product | Reaction Conditions |

| Sodium thiophenoxide | 9-((Phenylthio)methyl)acridine | NaH, THF, rt |

| Ethanethiol | 9-((Ethylthio)methyl)acridine | Et3N, CH2Cl2, rt |

This table is illustrative and based on general principles of nucleophilic substitution reactions.

Generation of Polycyclic and Fused-Ring Systems Incorporating the Acridine Framework

The chloromethyl group of this compound can serve as a key functional handle for the construction of polycyclic and fused-ring systems. These reactions often involve an initial nucleophilic substitution followed by an intramolecular cyclization.

One potential strategy involves an intramolecular Friedel-Crafts reaction. science.govmasterorganicchemistry.com For example, if a nucleophile containing an aromatic ring is attached to the methyl group of this compound, a subsequent acid-catalyzed cyclization could lead to the formation of a new ring fused to the acridine system. The feasibility of this approach would depend on the activation of the aromatic ring and the length of the tether connecting it to the acridine core.

Another approach could involve a Pictet-Spengler type reaction. wikipedia.orgresearchgate.netbeilstein-journals.orgnih.gov This would require the conversion of the chloromethyl group to an aminoethyl group, followed by condensation with an aldehyde or ketone and subsequent cyclization. While this is a multi-step process, it offers a powerful method for the synthesis of complex heterocyclic systems fused to the acridine backbone.

Furthermore, variations of the Pomeranz-Fritsch reaction could be envisioned for the synthesis of isoquinoline-fused acridines. thermofisher.comwikipedia.orgresearchgate.netthermofisher.com This would likely involve the elaboration of the chloromethyl group into a suitable aminoacetal derivative.

While specific examples starting from this compound are not abundant in the literature, the fundamental principles of these ring-forming reactions suggest that it is a promising substrate for the synthesis of novel and complex polycyclic acridine derivatives.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of derivatives readily prepared from this compound provide an elegant and efficient means to construct fused polycyclic aromatic systems incorporating the acridine moiety. This strategy relies on the initial substitution of the chloride with a nucleophile that contains a tethered reactive site. Subsequent cyclization, often promoted by acid or a transition metal catalyst, leads to the formation of new rings, thereby expanding the structural complexity of the acridine core.

A prominent example involves the synthesis of cryptolepine (B1217406) analogues, a class of indoloquinoline alkaloids with significant biological activity. nih.gov In a synthetic approach, this compound can be reacted with an appropriate aminophenyl derivative. The resulting intermediate, possessing a nucleophilic amino group positioned for cyclization, can then undergo an intramolecular reaction to form the fused ring system characteristic of cryptolepine. The reaction conditions for such cyclizations are crucial and can influence the yield and purity of the final product.

| Starting Material | Reagent | Intermediate | Product | Reaction Type |

| This compound | 2-Aminobenzenethiol | 9-((2-Aminophenylthio)methyl)acridine | Fused Thiazepinoacridine | Intramolecular Cyclocondensation |

| This compound | 2-Aminophenol | 9-((2-Aminophenoxy)methyl)acridine | Fused Oxazepinoacridine | Intramolecular Cyclocondensation |

Pericyclic Reactions (e.g., Diels-Alder)

Pericyclic reactions, particularly the Diels-Alder reaction, represent a powerful tool for the construction of cyclic systems with high stereocontrol. wikipedia.org While direct Diels-Alder reactions involving the acridine core are not common due to its aromaticity, this compound can be converted into derivatives that can participate in such cycloadditions.

For instance, elimination of HCl from this compound can in principle generate the highly reactive 9-methyleneacridine in situ. This exocyclic diene could then react with various dienophiles to yield spirocyclic acridine derivatives. However, the instability of 9-methyleneacridine makes this approach challenging.

A more viable strategy involves the conversion of this compound into a stable diene or dienophile. For example, reaction with a suitable diene via a Wittig-type reaction could yield a 9-(butadienyl)acridine derivative. This conjugated system could then participate as the diene component in a Diels-Alder reaction with a dienophile, leading to the formation of a new six-membered ring fused to the acridine scaffold. Conversely, conversion of the chloromethyl group to a vinyl group would furnish 9-vinylacridine, a potential dienophile in Diels-Alder reactions with various dienes. nih.gov

| Acridine Derivative | Reaction Partner (Diene/Dienophile) | Product Type |

| 9-Vinylacridine | Cyclopentadiene | Cycloadduct with a new fused six-membered ring |

| 9-(1,3-Butadienyl)acridine | Maleic anhydride | Cycloadduct with a new fused six-membered ring |

Development of Acridine-Containing Polymerizable Monomers

The incorporation of the acridine moiety into polymers can impart unique photophysical, electrochemical, and biological properties to the resulting materials. This compound serves as a key precursor for the synthesis of acridine-containing polymerizable monomers.

A straightforward approach involves the nucleophilic substitution of the chloride with a molecule containing a polymerizable functional group, such as a vinyl, acrylate, or methacrylate (B99206) moiety. For instance, reaction of this compound with a hydroxyalkyl (meth)acrylate, in the presence of a base, can yield the corresponding acridine-functionalized monomer. google.com

These monomers can then be subjected to various polymerization techniques, including free radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization, to produce well-defined polymers with pendant acridine units. nih.govcmu.educmu.edu The choice of polymerization method allows for control over the polymer's molecular weight, architecture, and polydispersity.

| Monomer Synthesis | Polymerization Method | Resulting Polymer |

| This compound + 2-Hydroxyethyl methacrylate | Atom Transfer Radical Polymerization (ATRP) | Poly(2-(9-acridinylmethoxy)ethyl methacrylate) |

| This compound + 4-Vinylbenzyl alcohol | Reversible Addition-Fragmentation Chain-Transfer (RAFT) | Poly(4-(9-acridinylmethoxymethyl)styrene) |

Stereoselective Synthesis of Chiral 9-Substituted Acridine Derivatives

The synthesis of enantiomerically pure 9-substituted acridine derivatives is of significant interest, particularly for applications in medicinal chemistry where stereochemistry often plays a critical role in biological activity. While direct asymmetric synthesis from this compound is challenging, several strategies can be employed to achieve stereocontrol.

One approach involves the use of chiral nucleophiles in the substitution reaction with this compound. The inherent chirality of the nucleophile can induce diastereoselectivity in the product. Subsequent removal of the chiral auxiliary, if desired, can provide the enantiomerically enriched 9-substituted acridine.

Another strategy is the stereoselective alkylation of prochiral enolates with this compound. By using a chiral base or a chiral ligand to control the facial selectivity of the enolate attack, it is possible to generate a new stereocenter at the carbon adjacent to the acridine ring with high enantiomeric excess.

Spectroscopic and Advanced Characterization Methodologies for 9 Chloromethyl Acridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of 9-(chloromethyl)acridine and its derivatives, offering precise information about the proton and carbon environments within the molecule.

Proton NMR (1H NMR) spectroscopy is utilized to identify the chemical environment of hydrogen atoms in a molecule. For this compound, the 1H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the acridine (B1665455) core and the methylene (B1212753) protons of the chloromethyl substituent. The aromatic region would typically display a complex pattern of multiplets due to spin-spin coupling between adjacent protons on the fused rings. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substituent at the 9-position. The methylene protons of the -CH2Cl group are expected to appear as a singlet, shifted downfield due to the deshielding effect of the adjacent chlorine atom and the acridine ring system. The integration of these signals provides a quantitative measure of the number of protons in each unique environment.

| Proton Assignment (Analogous Compound) | Expected Chemical Shift (ppm) |

| Methylene Protons (-CH2Cl) | ~5.5 |

| Aromatic Protons | 7.4 - 8.5 |

| Data is for the analogous compound 9-(chloromethyl)anthracene (B151802) and serves as an estimation. chemicalbook.com |

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon framework of a molecule. In the 13C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. The spectrum would show several signals in the aromatic region (typically 120-150 ppm) corresponding to the carbon atoms of the acridine rings. The carbon atom at the 9-position, being bonded to the chloromethyl group, would exhibit a characteristic chemical shift. The carbon of the chloromethyl group itself would appear at a higher field (lower ppm value) compared to the aromatic carbons, with its exact position influenced by the electronegative chlorine atom. The study of phenyl acridine-9-carboxylates and their salts has demonstrated the utility of 13C NMR in characterizing the acridine core. nih.gov

| Carbon Assignment | Expected Chemical Shift Range (ppm) |

| Methylene Carbon (-CH2Cl) | 40 - 50 |

| Aromatic Carbons | 120 - 150 |

| Expected ranges are based on general principles and data from related acridine and anthracene (B1667546) structures. researchgate.netnih.govchemicalbook.comchemicalbook.com |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) coupling correlations, helping to identify adjacent protons in the aromatic rings of the acridine structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (1H-13C). This is particularly useful for assigning the signals of the aromatic CH groups and the methylene group. The use of quantitative 2D-HSQC has been established for detailed compositional analysis of complex molecules. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity across the entire molecule, for instance, by showing a correlation between the methylene protons and the C9 carbon of the acridine ring. The structural characterization of various acridine derivatives has been successfully achieved using a combination of 1D and 2D NMR techniques. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for:

C-H stretching of the aromatic rings (above 3000 cm-1).

C=C and C=N stretching within the aromatic acridine system (typically in the 1450-1650 cm-1 region).

C-H bending vibrations (in-plane and out-of-plane) for the aromatic rings.

C-Cl stretching of the chloromethyl group (typically in the 600-800 cm-1 region).

CH2 bending (scissoring) of the chloromethyl group (around 1465 cm-1).

Raman spectroscopy provides complementary information. The aromatic ring vibrations of acridine derivatives are often strong in Raman spectra. researchgate.net Surface-enhanced Raman scattering (SERS) has been shown to be a highly sensitive technique for studying acridine-based molecules. rsc.orgnih.govrsc.orgaminer.org

| Functional Group | Expected IR Frequency (cm-1) | Expected Raman Shift (cm-1) |

| Aromatic C-H Stretch | >3000 | >3000 |

| C=C/C=N Ring Stretch | 1450-1650 | 1450-1650 |

| CH2 Bend | ~1465 | ~1465 |

| C-Cl Stretch | 600-800 | 600-800 |

| Expected frequencies are based on general vibrational spectroscopy principles and data for related compounds. nih.govchemicalbook.comnist.govresearchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems like acridine. The UV-Vis spectrum of acridine derivatives typically displays multiple absorption bands in the ultraviolet and visible regions, corresponding to π→π* transitions within the extensive conjugated system of the acridine core. researchgate.net The introduction of the chloromethyl group at the 9-position can influence the position and intensity of these absorption maxima (λmax). The acridine ring system generally shows significant absorption in the 350-450 nm range. researchgate.net The UV-Vis spectra of acridine are also known to be sensitive to pH. researchgate.net

| Transition | Typical Wavelength Range (nm) |

| π→π* (Acridine Core) | 240 - 450 |

| Data based on general information for acridine and its derivatives. mdpi.comresearchgate.netaatbio.com |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby allowing for the determination of the molecular weight of a compound and providing insights into its structure through fragmentation patterns. For this compound (C14H10ClN), the molecular weight is approximately 227.69 g/mol .

In an electron ionization (EI) mass spectrum, one would expect to observe a molecular ion peak (M+•) at m/z corresponding to the molecular weight. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the molecular ion peak is expected, reflecting the natural abundance of the 35Cl and 37Cl isotopes.

Common fragmentation pathways for this compound would likely involve the loss of the chloromethyl group or a chlorine radical.

Loss of Cl: A significant peak might be observed at [M-35]+, corresponding to the loss of a chlorine radical.

Loss of CH2Cl: A peak corresponding to the [M-49]+ fragment (the acridinyl cation) could also be prominent.

While direct mass spectrometry data for this compound is limited, data for 9-chloroacridine (B74977) shows a top peak at m/z 213, corresponding to its molecular ion. nih.govnist.gov Analysis of the fragmentation of acridine ions in collision-induced dissociation studies also provides foundational knowledge of how the core ring system behaves under energetic conditions. researchgate.net

| Ion | Expected m/z | Description |

| [C14H1035ClN]+• | ~227.7 | Molecular Ion (M+•) |

| [C14H1037ClN]+• | ~229.7 | Isotopic Molecular Ion (M+2) |

| [C14H10N]+ | ~178.2 | Loss of CH2Cl |

| [C14H10NCl-Cl]+ | ~192.7 | Loss of Cl radical |

| Expected m/z values are calculated based on the chemical formula and common fragmentation patterns. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of a compound, allowing for the elucidation of its elemental composition. This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, typically to four or five decimal places.

For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (Carbon-12, Hydrogen-1, Chlorine-35, and Nitrogen-14). The molecular formula of this compound is C₁₄H₁₀ClN.

Theoretical Exact Mass Calculation:

C₁₄: 14 * 12.00000 = 168.00000

H₁₀: 10 * 1.00783 = 10.07830

Cl³⁵: 1 * 34.96885 = 34.96885

N₁₄: 1 * 14.00307 = 14.00307

Total Exact Mass: 227.05012 u

An experimental HRMS analysis of a pure sample of this compound would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to this calculated value. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Isotopic Distribution for the Molecular Ion of this compound

| Ion | m/z (Theoretical) | Relative Abundance (%) |

| [C₁₄H₁₀³⁵ClN]⁺ | 227.0502 | 100.00 |

| [C₁₃¹³CH₁₀³⁵ClN]⁺ | 228.0536 | 15.29 |

| [C₁₄H₁₀³⁷ClN]⁺ | 229.0473 | 32.00 |

This table presents the theoretical isotopic pattern for the molecular ion of this compound. The presence of chlorine is distinctly marked by the significant M+2 peak with an abundance of approximately one-third of the monoisotopic peak.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern allows for the determination of the precise coordinates of each atom in the crystal lattice, bond lengths, bond angles, and intermolecular interactions.

To date, a specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the crystal structure of the parent compound, acridine, has been extensively studied. These studies reveal a planar tricyclic aromatic system. It is anticipated that the crystal structure of this compound would exhibit a similar planar acridine core, with the chloromethyl group extending from the 9-position.

A successful X-ray crystallographic analysis of this compound would provide invaluable data, including:

Confirmation of Connectivity: Unambiguous confirmation of the covalent bonding arrangement, showing the chloromethyl group attached to the C9 position of the acridine ring.

Molecular Geometry: Precise measurements of all bond lengths and angles within the molecule.

Conformational Details: Information on the rotational orientation of the chloromethyl group relative to the acridine plane.

Intermolecular Interactions: Insight into how the molecules pack in the solid state, including potential π-π stacking interactions between the acridine rings and any hydrogen bonding or other non-covalent interactions.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula to confirm the compound's empirical formula.

For this compound (C₁₄H₁₀ClN), the theoretical elemental composition is as follows:

Theoretical Elemental Composition:

Carbon (C): (14 * 12.011 / 227.69) * 100% = 73.84%

Hydrogen (H): (10 * 1.008 / 227.69) * 100% = 4.43%

Chlorine (Cl): (1 * 35.453 / 227.69) * 100% = 15.57%

Nitrogen (N): (1 * 14.007 / 227.69) * 100% = 6.15%

An experimental elemental analysis of a purified sample of this compound should yield percentage values that are in close agreement with these theoretical values, typically within a margin of ±0.4%.

Table 2: Comparison of Theoretical and Expected Experimental Elemental Analysis Data for C₁₄H₁₀ClN

| Element | Theoretical Percentage (%) | Expected Experimental Range (%) |

| Carbon | 73.84 | 73.44 - 74.24 |

| Hydrogen | 4.43 | 4.03 - 4.83 |

| Chlorine | 15.57 | 15.17 - 15.97 |

| Nitrogen | 6.15 | 5.75 - 6.55 |

This table illustrates the expected correlation between the theoretical elemental composition of this compound and the results obtained from an experimental elemental analysis.

Chromatographic Purity Assessment Techniques (e.g., GC, LC)

Chromatographic techniques are essential for assessing the purity of a chemical compound by separating it from any impurities, starting materials, or byproducts. The choice between gas chromatography (GC) and liquid chromatography (LC) depends on the volatility and thermal stability of the analyte.

Gas Chromatography (GC): GC is suitable for compounds that are volatile and thermally stable. For this compound, a GC analysis would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the compound and any impurities between the mobile gas phase and the stationary phase lining the column. The purity is determined by the relative area of the peak corresponding to this compound in the resulting chromatogram. A high-purity sample would exhibit a single major peak.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a more versatile technique and is often preferred for the analysis of aromatic and heterocyclic compounds like acridines. In HPLC, a solution of the sample is pumped through a column packed with a solid stationary phase. The separation is achieved based on the differential interactions of the components with the stationary and mobile phases. For this compound, a reversed-phase HPLC method, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), would likely be effective. The purity is assessed by the area percentage of the main peak detected by a UV-Vis or diode-array detector, which is well-suited for chromophoric molecules like acridines. Research on derivatives of the closely related 9-chloroacridine has utilized HPLC for purity assessment, indicating its applicability to this class of compounds.

Theoretical and Computational Chemistry Studies on 9 Chloromethyl Acridine

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The electronic properties of a molecule are fundamental to understanding its reactivity, spectroscopic behavior, and potential applications. Molecular Orbital (MO) theory provides a framework for describing the distribution and energy of electrons within a molecule. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. This method is widely used to investigate the structural, electronic, and spectroscopic properties of molecules like 9-(Chloromethyl)acridine.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. The planarity of the acridine (B1665455) ring is a key feature, but the orientation of the chloromethyl group at the 9-position can lead to different conformers. DFT calculations can explore the potential energy surface to identify the global minimum energy conformation and any other low-energy conformers that might be present at room temperature.

For instance, DFT studies on the parent acridine molecule have provided structural parameters that are in good agreement with experimental data. For this compound, the key optimized parameters of interest would be the C9-C(methyl) bond length, the C(methyl)-Cl bond length, and the angles around the C9 atom, which would reveal any steric strain introduced by the substituent.

Vibrational Frequency Calculations for Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed using DFT. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with experimental data, a detailed assignment of the spectral bands to specific molecular motions (stretching, bending, etc.) can be achieved.

For this compound, theoretical vibrational analysis would be invaluable for interpreting its experimental IR and Raman spectra. Specific vibrational modes of interest would include the stretching frequencies of the C-Cl bond, the various C-H and C-C stretching and bending modes of the acridine core, and the modes associated with the entire chloromethyl group's movement relative to the acridine ring. Studies on acridine and its derivatives have demonstrated that DFT methods, often with scaling factors, can reproduce experimental vibrational frequencies with good accuracy.

Prediction of Reactivity Descriptors (e.g., Fukui functions)

DFT also provides a framework for calculating various reactivity descriptors that offer insights into the chemical behavior of a molecule. Fukui functions, for example, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are based on the change in electron density when an electron is added to or removed from the molecule.

For this compound, Fukui function analysis would likely identify the nitrogen atom in the acridine ring and the carbon atom of the chloromethyl group as potential sites for nucleophilic attack. Conversely, regions of the aromatic rings would be predicted as sites susceptible to electrophilic attack. Such theoretical predictions are instrumental in understanding and predicting the regioselectivity of its chemical reactions. Other global reactivity descriptors that can be derived from DFT calculations include chemical potential, hardness, and electrophilicity, which collectively provide a quantitative measure of the molecule's reactivity.

Ab Initio and Semi-Empirical Quantum Chemical Methods

While DFT is a popular choice, other quantum chemical methods can also be employed to study this compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. These methods can provide highly accurate results, especially for electronic properties, but are often more computationally demanding than DFT. Comparative studies on acridine have sometimes used HF methods alongside DFT to benchmark the performance of different computational approaches.